molecular formula C14H14BrNO2 B14227649 1-[1-(2-Bromobenzoyl)-1,4,5,6-tetrahydropyridin-3-yl]ethan-1-one CAS No. 825612-23-5

1-[1-(2-Bromobenzoyl)-1,4,5,6-tetrahydropyridin-3-yl]ethan-1-one

Cat. No.: B14227649
CAS No.: 825612-23-5
M. Wt: 308.17 g/mol
InChI Key: HKYBWUVSROBRBZ-UHFFFAOYSA-N
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Description

1-[1-(2-Bromobenzoyl)-1,4,5,6-tetrahydropyridin-3-yl]ethan-1-one is a complex organic compound characterized by the presence of a bromobenzoyl group attached to a tetrahydropyridine ring

Preparation Methods

The synthesis of 1-[1-(2-Bromobenzoyl)-1,4,5,6-tetrahydropyridin-3-yl]ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromobenzoic acid and tetrahydropyridine derivatives.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

    Synthetic Route: The synthetic route may involve multiple steps, including the formation of intermediate compounds. For example, the bromination of benzoic acid derivatives followed by coupling with tetrahydropyridine can yield the desired product.

    Industrial Production: On an industrial scale, the production methods may involve optimization of reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

1-[1-(2-Bromobenzoyl)-1,4,5,6-tetrahydropyridin-3-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced products.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide and potassium cyanide.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Scientific Research Applications

1-[1-(2-Bromobenzoyl)-1,4,5,6-tetrahydropyridin-3-yl]ethan-1-one has diverse applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: The compound finds applications in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[1-(2-Bromobenzoyl)-1,4,5,6-tetrahydropyridin-3-yl]ethan-1-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes. .

Comparison with Similar Compounds

1-[1-(2-Bromobenzoyl)-1,4,5,6-tetrahydropyridin-3-yl]ethan-1-one can be compared with similar compounds to highlight its uniqueness:

Properties

CAS No.

825612-23-5

Molecular Formula

C14H14BrNO2

Molecular Weight

308.17 g/mol

IUPAC Name

1-[1-(2-bromobenzoyl)-3,4-dihydro-2H-pyridin-5-yl]ethanone

InChI

InChI=1S/C14H14BrNO2/c1-10(17)11-5-4-8-16(9-11)14(18)12-6-2-3-7-13(12)15/h2-3,6-7,9H,4-5,8H2,1H3

InChI Key

HKYBWUVSROBRBZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN(CCC1)C(=O)C2=CC=CC=C2Br

Origin of Product

United States

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